REACTION_SMILES
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[NH2:6][CH:7]([C:8]#[N:9])[c:10]1[c:11]([Cl:17])[cH:12][c:13]([Cl:16])[cH:14][cH:15]1.[NH3:19].[OH2:18].[OH2:20].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[NH2:6][CH:7]([C:8]([NH2:9])=[O:18])[c:10]1[c:11]([Cl:17])[cH:12][c:13]([Cl:16])[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(N)c1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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NC(=O)C(N)c1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |